Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship

Sourcing trans-3,4-disubstituted pyrrolidines bearing orthogonal C3-hydroxyl and C4-methoxymethyl handles often requires bespoke synthesis with extended lead times. This (3R,4R)-configured, Boc-protected pyrrolidine resolves that bottleneck: • Dual OH/CH₂OMe functionalization supports selective deprotection strategies for DADMe-Immucillin and related transition-state analogue inhibitors. • ≥95% purity with full QA documentation ensures batch-to-batch reproducibility in fragment elaboration and hit-to-lead campaigns. • Non-hazardous transport classification and mild acidic Boc cleavage enable seamless kilo-lab and pilot-plant integration.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B13619734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)COC
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3
InChIKeyNRWCGXRROLHAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-4-(Methoxymethyl)Pyrrolidine-1-Carboxylate – Core Synthon Identity and Specifications


Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 858930-20-8) is a chiral, Boc-protected pyrrolidine building block bearing a C3-hydroxyl and a C4-methoxymethyl substituent in a trans (3R,4R) configuration . With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol, it belongs to the class of 3,4-disubstituted pyrrolidines that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis .

(3R,4R) trans configuration control
Boc-protected nitrogen for mild deprotection
C4 methoxymethyl as protected hydroxymethyl handle
Suitable for multi-step asymmetric synthesis

Why Generic 3,4-Disubstituted Pyrrolidines Cannot Substitute This Synthon


The specific combination of a C3-hydroxyl and a C4-methoxymethyl group on the pyrrolidine ring creates a unique spatial and electronic environment that is not replicated by close analogs such as the 4-methoxy or 4-hydroxymethyl variants [1]. The methoxymethyl group provides an additional methylene spacer compared to the 4-methoxy analog, altering steric bulk, hydrogen-bonding capacity, and the trajectory of the side chain in downstream products . These structural nuances directly impact the conformation and biological activity of final compounds, particularly in the context of transition-state analogue inhibitor design where precise spatial orientation is critical [2].

Target Synthon
Closest Analog
Interchangeability Concern
Target SynthonC4 methoxymethyl (–CH2OCH3)
Closest AnalogC4 methoxy (–OCH3) analog
Interchangeability ConcernAdditional methylene spacer alters steric bulk and hydrogen-bonding trajectory, critical for transition-state mimicry
Target SynthonC4 methoxymethyl protecting group
Closest AnalogC4 hydroxymethyl (–CH2OH) analog
Interchangeability ConcernAbsence of methyl protection may lead to unwanted side reactions, altering selectivity and overall yield

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Elemental Composition Advantage

The target compound incorporates a methoxymethyl (-CH₂OCH₃) group at the C4 position, whereas the closest commercial analog, tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (CAS 148214-86-2), bears a simpler methoxy (-OCH₃) group [1]. This structural difference results in a molecular weight increase from 217.26 g/mol to 231.29 g/mol , and a molecular formula change from C₁₀H₁₉NO₄ to C₁₁H₂₁NO₄, reflecting the insertion of one methylene unit.

MW & Formula
Head-to-head
231.29 g/mol; C11H21NO4
vs 217.26 g/mol; C10H19NO4
(Δ +14.03, one CH2)
Methylene insertion differentiates steric and electronic properties
Computed from PubChem and vendor data
Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship

Certified Purity Specification for Reliable Synthesis

Commercial suppliers report a purity of 98% for the (3R,4R)-enantiomer of the target compound . In contrast, the (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine analog is typically supplied at 95% purity . This 3-percentage-point purity differential is critical for multi-step syntheses where impurities can propagate and reduce overall yield.

Purity Specification
Head-to-head
98% (target)
vs 95% (analog)
Higher initial purity reduces downstream purification burden
Vendor CoA specification review
Quality Control API Intermediate Procurement Specification

Non-Hazardous Transport Classification

The target compound is classified as non-hazardous for DOT/IATA transport . While the same classification applies to several structural analogs , this documented status removes ambiguity during procurement and international shipping, reducing the risk of customs delays.

Transport Classification
Class-level
Non-hazardous (DOT/IATA)
Verified classification simplifies import/export paperwork
Equivalent across analog set; confirm per shipment
Supply Chain Safety Logistics

Validated Utility in Femtomolar Inhibitor Synthesis

The (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine scaffold has been employed as a key intermediate in the synthesis of DADMe-Immucillin transition state analogue inhibitors, which exhibit femtomolar (10⁻¹⁵ M) inhibition constants against bacterial 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase [1]. The (3R,4R) stereochemistry is essential for placing substituents in the correct spatial orientation required for enzymatic transition state mimicry. While the final inhibitors contain further elaborated substituents, the core pyrrolidine ring with its defined 3,4-trans substitution pattern is indispensable for the observed potency [1].

Inhibitor Synthesis Utility
Reported
Femtomolar Ki inhibitor scaffold; orthogonal protection strategy
Reported utility in transition-state analogue design
Verified via published inhibitor series
Enzyme Inhibition Transition State Analogue Medicinal Chemistry

High-Value Application Scenarios


Transition State Analogue Inhibitor Synthesis

The (3R,4R)-stereochemistry and dual hydroxyl/methoxymethyl functionalization make this compound an ideal precursor for DADMe-Immucillin and related transition state analogue inhibitors. The methoxymethyl group serves as a protected hydroxymethyl equivalent, enabling selective deprotection strategies during multi-step synthesis [1].

Fragment-Based Drug Discovery with sp³-Rich Scaffolds

The defined 3,4-trans substitution pattern with a methoxymethyl side chain provides a conformationally constrained, sp³-rich fragment for library synthesis. The 98% commercial purity specification ensures reproducibility in fragment elaboration and hit-to-lead optimization campaigns .

Process Chemistry for Chiral API Intermediates

The compound's non-hazardous transport classification and verified purity specification streamline procurement for kilo-lab and pilot-plant operations. The Boc protecting group enables straightforward N-deprotection under mild acidic conditions, facilitating integration into existing synthetic routes .

Application
Selection Property
Validation Focus
ApplicationTransition-state analogue inhibitor synthesis
Selection PropertyStereochemically defined (3R,4R) scaffold with orthogonal protection
Validation FocusDeprotection compatibility and chirality retention
Applicationsp3-rich fragment library synthesis
Selection PropertyConformationally constrained pyrrolidine core with high purity specification
Validation FocusStereochemical fidelity and impurity profiling in fragment elaboration
ApplicationChiral intermediate scale-up
Selection PropertyNon-hazardous transport classification and Boc protection
Validation FocusDeprotection efficiency and process robustness evaluation
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